2-Amino-4,4-difluoropentanoic acid;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

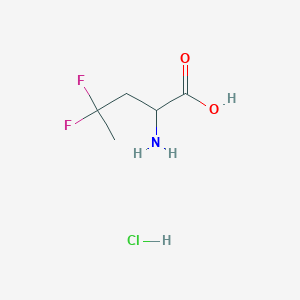

2-Amino-4,4-difluoropentanoic acid;hydrochloride is a chemical compound with the molecular formula C5H9F2NO2·HCl. It is a derivative of pentanoic acid, featuring two fluorine atoms at the fourth carbon and an amino group at the second carbon. This compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-difluoropentanoic acid;hydrochloride typically involves the introduction of fluorine atoms into the pentanoic acid backbone. One common method involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resulting intermediate is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of recyclable chiral auxiliaries and nickel(II) complexes can enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions

2-Amino-4,4-difluoropentanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

科学研究应用

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of 2-amino-4,4-difluoropentanoic acid; hydrochloride is its role as an inhibitor of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are vital for insulin signaling. Inhibitors of DPP-IV are used in the treatment of type II diabetes mellitus. Research indicates that compounds like 2-amino-4,4-difluoropentanoic acid exhibit promising activity against DPP-IV, suggesting their potential as therapeutic agents for managing diabetes and obesity .

1.2 Peptide-Based Therapeutics

The incorporation of fluorinated amino acids into peptides can enhance their stability and bioactivity. Studies have shown that 2-amino-4,4-difluoropentanoic acid can be used to synthesize fluorinated peptides that demonstrate improved resistance to enzymatic degradation. This property is particularly beneficial in developing peptide-based drugs for chronic diseases, including viral infections like HIV .

Synthesis and Characterization

2.1 Synthesis Techniques

Various methods have been developed for the synthesis of 2-amino-4,4-difluoropentanoic acid; hydrochloride. These include asymmetric synthesis techniques that allow for the production of this compound on a gram scale, which is essential for research and industrial applications . The use of chiral catalysts has been noted to improve yields and enantiomeric purity during synthesis .

2.2 Characterization Methods

Characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS). These methods confirm the structure and purity of the synthesized compound, ensuring its suitability for further applications .

Case Studies and Research Findings

3.1 Therapeutic Efficacy Studies

Several studies have investigated the therapeutic efficacy of 2-amino-4,4-difluoropentanoic acid; hydrochloride in animal models of diabetes. In these studies, administration of the compound resulted in improved glycemic control compared to control groups receiving placebo treatments. The findings support its potential as a viable candidate for further clinical development in diabetes therapy .

3.2 Fluorinated Peptide Development

Research has also focused on the development of fluorinated peptides incorporating 2-amino-4,4-difluoropentanoic acid. These peptides have shown enhanced binding affinity to target proteins due to increased hydrophobicity and altered conformational properties conferred by the fluorinated side chains. Such modifications are critical for designing more effective therapeutic agents .

作用机制

The mechanism of action of 2-Amino-4,4-difluoropentanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with protein-protein interactions, affecting various cellular pathways .

相似化合物的比较

Similar Compounds

2-Amino-4,4,4-trifluorobutanoic acid: Similar structure but with three fluorine atoms.

2-Amino-4,4-difluorobutanoic acid: Similar structure but with a shorter carbon chain.

2-Amino-3,3-difluoropentanoic acid: Similar structure but with fluorine atoms at the third carbon.

Uniqueness

2-Amino-4,4-difluoropentanoic acid;hydrochloride is unique due to its specific fluorination pattern and the presence of an amino group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

生物活性

2-Amino-4,4-difluoropentanoic acid hydrochloride is a fluorinated amino acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is noted for its unique structural properties due to the presence of fluorine atoms, which can significantly influence its interactions with biological systems.

Chemical Structure and Properties

The chemical structure of 2-amino-4,4-difluoropentanoic acid can be represented as follows:

- Molecular Formula : C5H10F2N1O2

- Molecular Weight : 151.14 g/mol

- CAS Number : 148043-97-4

The presence of fluorine in the structure enhances the compound's lipophilicity and stability, which are critical for its biological activity.

The primary mechanism of action for 2-amino-4,4-difluoropentanoic acid involves the inhibition of specific enzymes, particularly arginase. Arginase catalyzes the conversion of L-arginine to L-ornithine and urea. By inhibiting this enzyme, the compound can modulate levels of L-arginine and its downstream metabolites, which play significant roles in various physiological processes including nitric oxide synthesis and cellular signaling pathways .

1. Enzyme Inhibition Studies

Research has demonstrated that 2-amino-4,4-difluoropentanoic acid exhibits potent inhibitory effects on arginase activity. This inhibition can lead to increased availability of L-arginine for nitric oxide synthase (NOS) activity, potentially enhancing nitric oxide production .

2. Structural Impact on Proteins

Fluorinated amino acids like 2-amino-4,4-difluoropentanoic acid have been shown to influence protein structure and stability. Studies indicate that incorporating fluorinated residues into peptides can enhance their stability against proteolytic degradation while also altering their hydrophobicity and interaction profiles with other biomolecules .

3. Therapeutic Applications

Due to its ability to modulate enzyme activity and influence protein interactions, 2-amino-4,4-difluoropentanoic acid is being investigated for potential therapeutic applications:

- Cancer Therapy : Its role in modulating arginine metabolism may be beneficial in cancer treatment strategies that target the tumor microenvironment.

- HIV Research : The compound's properties are being explored in the context of peptide-based drugs aimed at inhibiting HIV entry into host cells by stabilizing helical structures in viral proteins .

Case Study 1: Arginase Inhibition

A study conducted on the effects of 2-amino-4,4-difluoropentanoic acid on arginase activity demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM. This study highlighted its potential as a therapeutic agent for conditions where arginine metabolism is dysregulated.

Case Study 2: Peptide Stability

In a comparative analysis of fluorinated versus non-fluorinated peptides, it was found that peptides containing 2-amino-4,4-difluoropentanoic acid exhibited enhanced thermal stability and resistance to enzymatic degradation. Circular dichroism (CD) spectroscopy confirmed that these peptides maintained their secondary structure under physiological conditions better than their non-fluorinated counterparts .

Data Table: Biological Activity Summary

属性

IUPAC Name |

2-amino-4,4-difluoropentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-5(6,7)2-3(8)4(9)10;/h3H,2,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHBHFNOWUKJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。